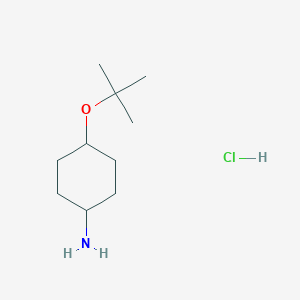

4-(tert-Butoxy)cyclohexanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

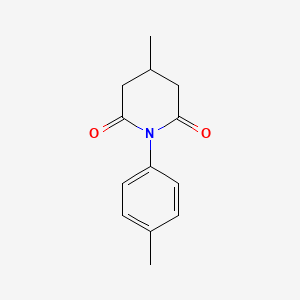

4-(tert-Butoxy)cyclohexanamine hydrochloride, also known as tert-butylcyclohexylamine hydrochloride, is an organic compound that belongs to the class of tertiary amines. It has a molecular formula of C10H22ClNO and a molecular weight of 207.74 g/mol .

Synthesis Analysis

The synthesis of 4-(tert-Butoxy)cyclohexanamine hydrochloride involves several steps. One method involves taking up the material in methanol containing concentrated hydrochloric acid, treating it with 10% palladium on carbon, and hydrogenating at 45 psi for 8 hours . The catalyst is then filtered off and the solvent removed at reduced pressure to afford 4-tert-butoxypiperidine hydrochloride .Molecular Structure Analysis

The molecular structure of 4-(tert-Butoxy)cyclohexanamine hydrochloride consists of a cyclohexane ring with a tert-butoxy group and an amine group attached . The exact 3D structure can be viewed using specific software .Chemical Reactions Analysis

The chemical reactions involving 4-(tert-Butoxy)cyclohexanamine hydrochloride are complex and involve multiple steps. For example, it can be used in the synthesis of various organic compounds . The exact reaction conditions and mechanisms can vary depending on the specific synthesis process .Scientific Research Applications

Metal-catalyzed Epoxidation

Research by Sheldon (1973) explored the metal-catalyzed epoxidation of olefins like cyclohexene using tert-butyl hydroperoxide, highlighting the role of metal catalysts in such reactions. The study concluded that an effective epoxidation catalyst should possess qualities of being both a weak oxidant and a fairly strong Lewis acid, with compounds of certain metals like Mo(VI), W(VI), and Ti(IV) meeting these criteria best (Sheldon, 1973).

Gas-phase Reaction Products

Ham et al. (2015) investigated the carbonyl reaction products from terpinolene ozonolysis using a new derivatization agent, O-tert-butylhydroxylamine hydrochloride (TBOX), to detect multi-carbonyl compounds. This study contributes to understanding atmospheric chemistry and the role of terpinolene in air quality (Ham et al., 2015).

Radical Intermediates in Thermolysis

Dolenc and Plesničar (1997) provided evidence for divalent iodine radical intermediates in the thermolysis of tert-butylperoxy iodanes, illustrating the complex radical chemistry involved and its implications for synthetic chemistry (Dolenc & Plesničar, 1997).

Synthesis and Characterization of Poly(ether imide)s

Liaw et al. (2001) described the synthesis and characterization of new poly(ether imide)s derived from bulky pendent bis(ether anhydride), providing insights into materials science and polymer chemistry (Liaw et al., 2001).

Safety and Hazards

properties

IUPAC Name |

4-[(2-methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO.ClH/c1-10(2,3)12-9-6-4-8(11)5-7-9;/h8-9H,4-7,11H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZGZZKFRYJESPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1CCC(CC1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(tert-Butoxy)cyclohexanamine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

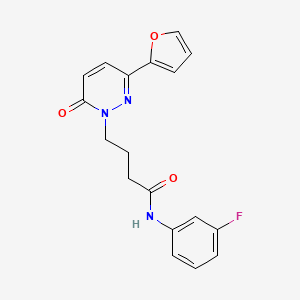

![N-(2,4-difluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2554581.png)

![N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}oxane-4-carboxamide](/img/structure/B2554588.png)

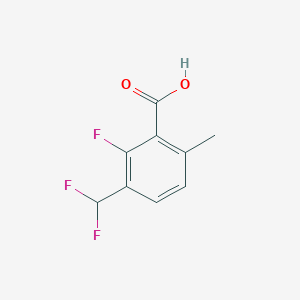

![2-[5-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B2554593.png)

![Methyl (2S,3S)-2-[(diphenylmethylidene)amino]-4,4,4-trifluoro-3-{[(S)-2-methylpropane-2-sulfinyl]amino}butanoate](/img/structure/B2554599.png)

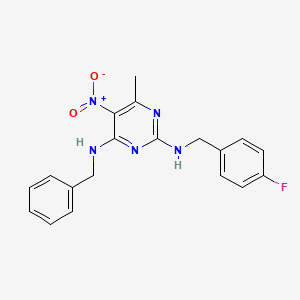

![Ethyl 4-(2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2554601.png)